1beta-Calcipotriene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

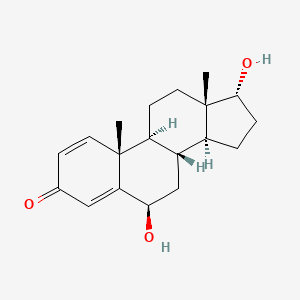

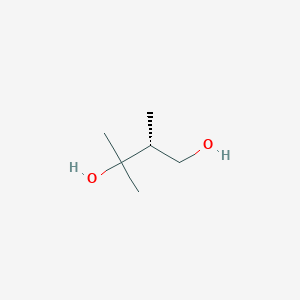

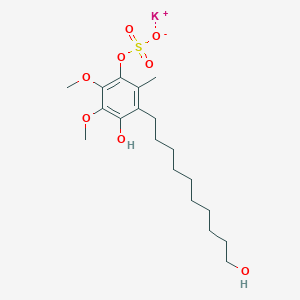

1beta-Calcipotriene, also known as calcipotriol, is a synthetic derivative of calcitriol, a form of vitamin D. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches. Calcipotriene is known for its ability to modulate the growth and differentiation of skin cells, making it an effective treatment for this condition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1beta-Calcipotriene involves several steps, including the formation of the A-ring and triene in a single reaction step. This method allows for the direct formation of the acyclic enyne with high enantiopurity . Another method involves the preparation of calcipotriol by solid lipid nanoparticles, which enhances its permeability, slow release, and targeting effect .

Industrial Production Methods: Industrial production of calcipotriol often involves the encapsulation of the drug in solid lipids to improve its stability and efficacy. The preparation methods ensure that the drug remains stable at low temperatures and is effective in treating psoriasis .

Análisis De Reacciones Químicas

Types of Reactions: 1beta-Calcipotriene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of calcipotriol include solid lipid nanoparticles and various solvents. The reaction conditions often involve low temperatures to maintain the stability of the compound .

Major Products: The major products formed from these reactions include calcipotriol itself and its derivatives, which are used in various formulations for the treatment of psoriasis .

Aplicaciones Científicas De Investigación

1beta-Calcipotriene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used primarily for the treatment of psoriasis and has shown efficacy in reducing the symptoms of this condition . In biology, it is used to study the effects of vitamin D analogs on cell differentiation and proliferation . In industry, it is used in the formulation of various topical treatments for skin conditions .

Mecanismo De Acción

The precise mechanism of action of 1beta-Calcipotriene in treating psoriasis is not fully understood. it is known to have a high affinity for the vitamin D receptor (VDR), which is found on the cells of various tissues, including the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriol modulates gene expression related to cell differentiation and proliferation, thereby reducing the symptoms of psoriasis .

Comparación Con Compuestos Similares

- Calcitriol

- Tacalcitol

- Maxacalcitol

Propiedades

Fórmula molecular |

C27H40O3 |

|---|---|

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26-,27-/m1/s1 |

Clave InChI |

LWQQLNNNIPYSNX-JMOZRJLLSA-N |

SMILES isomérico |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C |

SMILES canónico |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)

![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)

![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)